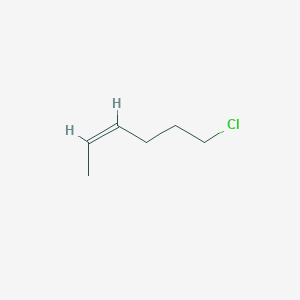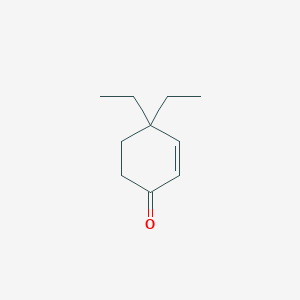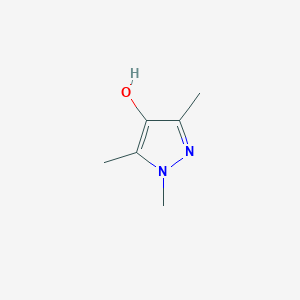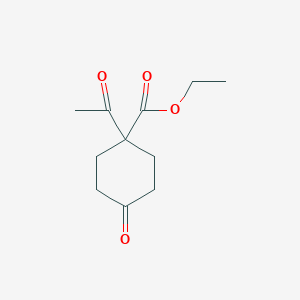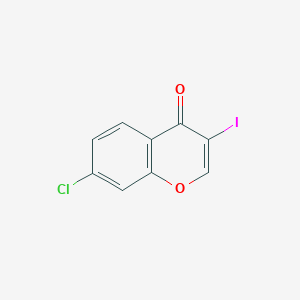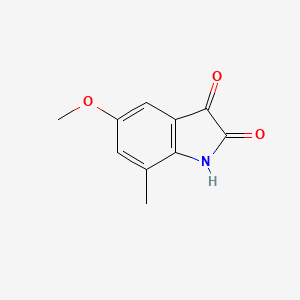
7-甲基-5-甲氧基靛红
描述
“5-Methoxy-7-methyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C9H7NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported .
Molecular Structure Analysis
The molecular structure of “5-Methoxy-7-methyl-1H-indole-2,3-dione” is represented by the linear formula C9H7NO3 . The molecular weight of this compound is 177.161 .
Chemical Reactions Analysis
Indole derivatives have been extensively explored for their potential in various biological applications . For instance, the compound “2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene] acetohydrazide” has been studied for its chemoprotective properties against cisplatin-induced organ damage .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-7-methyl-1H-indole-2,3-dione” include a molecular weight of 177.161 and a linear formula of C9H7NO3 .
科学研究应用
作用机制
Target of Action
7-Methyl-5-methoxy Isatin, also known as 5-Methoxy-7-methyl-1H-indole-2,3-dione or 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione, is a versatile compound with a broad spectrum of biological activities. It’s worth noting that isatin derivatives have been reported to exhibit antiviral properties , and they have been used in the development of anti-breast cancer agents .
Mode of Action
For instance, some isatin derivatives have shown to establish hydrophobic interactions with enzymes, contributing to their antiviral efficacy .
Biochemical Pathways
Isatin derivatives have been reported to inhibit topo-ii, a key enzyme involved in dna replication and transcription .
Pharmacokinetics
For instance, 5-Methylisatin, a related compound, is reported to be soluble in methanol .
Result of Action
Isatin derivatives have been reported to possess many biological and pharmacological properties such as antitumor, antioxidant, antimicrobial, anti-mycobacterial, anthelmintic, analgesic, anti-inflammatory, antiviral, anticonvulsant, anticancer, anti-protozoa, anti-hiv, and dna cleavage .
Action Environment
It’s worth noting that the synthesis of isatin derivatives has been reported in water and aqueous media, highlighting the role of solvent environment in the synthesis of these compounds .
未来方向
Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future direction for the study and application of indole derivatives, including “5-Methoxy-7-methyl-1H-indole-2,3-dione”.
生化分析
Biochemical Properties
5-Methoxy-7-methyl-1H-indole-2,3-dione plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the chlorinating activity of myeloperoxidase, an enzyme involved in the immune response This interaction suggests that 5-Methoxy-7-methyl-1H-indole-2,3-dione may have anti-inflammatory properties
Cellular Effects
The effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione on cells and cellular processes are diverse. It has been observed to inhibit the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan . This suggests that 5-Methoxy-7-methyl-1H-indole-2,3-dione may influence cell signaling pathways and gene expression. Its impact on cellular metabolism is also of interest, as it may alter the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, 5-Methoxy-7-methyl-1H-indole-2,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of myeloperoxidase involves binding to the enzyme’s active site, preventing it from catalyzing its usual reactions . This binding interaction can lead to changes in gene expression, as the inhibition of myeloperoxidase can alter the cellular response to inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that extended refluxing does not increase the yield of related indole compounds, suggesting that prolonged exposure to certain conditions may lead to degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s inhibitory effects on cell growth and enzyme activity persist over time.
Dosage Effects in Animal Models
The effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed. For instance, high doses of indole derivatives have been associated with ulcerogenic activity and other adverse effects . Therefore, it is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
5-Methoxy-7-methyl-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by enzymes involved in the synthesis of arylacetic acid, an anti-inflammatory compound . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell.
属性
IUPAC Name |
5-methoxy-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWQPRZTYDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505153 | |
| Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343774-48-1 | |
| Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


